molecular formula C11H22N2O3 B2808564 tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate CAS No. 1262408-81-0

tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate

Cat. No.: B2808564
CAS No.: 1262408-81-0
M. Wt: 230.308
InChI Key: PEGCEDATSBGIIH-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C11H22N2O3 . It is a white to yellow solid and has a molecular weight of 230.31 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 230.31 and an InChI code of 1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15) .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl (4-(hydroxymethyl)piperidin-4-yl)carbamate serves as a crucial intermediate in synthesizing various biologically active compounds. For example, it has been used in the synthesis of crizotinib intermediates, highlighting its importance in developing treatments for conditions such as cancer. The compound can be synthesized through multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its versatility in chemical synthesis processes. The synthesis involves steps like acylation, sulfonation, and substitution, with the structures confirmed by MS and 1HNMR spectrum techniques, showcasing the compound's role in organic chemistry and drug development (D. Kong et al., 2016).

Crystal Structure and Characterization

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate reveals insights into the spatial arrangement of molecules that can serve as intermediates for synthesizing carbocyclic analogues of 2′-deoxy­ribonucleotides. This emphasizes its utility in the enantioselective synthesis of significant biological molecules, further underlining the chemical's relevance in research applications aimed at understanding and manipulating molecular structures for therapeutic purposes (M. Ober et al., 2004).

Biological Evaluation

Some derivatives of this compound have been synthesized and characterized, leading to biological evaluations. For instance, compounds have been assessed for their antibacterial and anthelmintic activities, showing varied levels of effectiveness. These studies not only contribute to the understanding of the compound's potential therapeutic uses but also highlight the broader implications of such chemical intermediates in developing new drugs and treatment options (C. Sanjeevarayappa et al., 2015).

Photocatalytic Applications

The compound has also found applications in photocatalysis, where it serves as a precursor for generating amidyl radicals. This usage demonstrates its role in innovative chemical reactions, such as the photoredox-catalyzed amination of o-hydroxyarylenaminones, facilitating the assembly of a range of 3-aminochromones under mild conditions. Such photocatalyzed protocols expand the applications of this compound in synthesizing diverse compounds, further broadening its utility in scientific research (Zhi-Wei Wang et al., 2022).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGCEDATSBGIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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